molecular formula C17H17NO4S B2358548 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate CAS No. 1794931-54-6

2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate

Cat. No. B2358548
CAS RN: 1794931-54-6
M. Wt: 331.39
InChI Key: OXTLGYCZPUEKQG-UHFFFAOYSA-N
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Description

2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H17NO4S and its molecular weight is 331.39. The purity is usually 95%.
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Scientific Research Applications

Cyclocondensation Reactions and Selectivity

Cyclocondensation reactions involving 2-aminothiophenols with 1,2-biselectrophiles such as ethyl glyoxalate and diethyl oxalate in aqueous medium can lead to the formation of benzothiazole-2-carboxylates. These reactions highlight the versatility of similar compounds in synthesizing heterocyclic structures through selectivity switches guided by Baldwin's rules and facilitated by the presence of water, underscoring their potential in medicinal chemistry and material science (Dhameliya et al., 2017).

Nitration and Synthesis of Heterocycles

The nitration of methyl-3-hydroxythiophene-2-carboxylate provides insight into the functional group transformations and the synthesis of novel heterocycles, showcasing the compound's utility in developing new chemical entities with potential biological activities (Barker et al., 2001).

Palladium-Catalyzed Oxidative Reactions

Tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions of related compounds illustrate the capacity for creating complex molecular architectures, such as benzoxazine derivatives. These methodologies are valuable for constructing pharmacologically relevant molecules (Gabriele et al., 2006).

Antimicrobial and Antioxidant Properties

Compounds incorporating benzoxazinyl moieties have been explored for their antimicrobial and antioxidant properties, indicating the potential of similar compounds in therapeutic applications. The structure-activity relationships derived from these studies can guide the development of new drugs (Sonia et al., 2013).

COX-2/5-LOX Inhibitory Activity

Methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates have been synthesized and evaluated for their COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, demonstrating the relevance of similar compounds in designing anti-inflammatory agents (Reddy & Rao, 2008).

properties

IUPAC Name

[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-11-3-5-14-13(9-11)18(7-8-21-14)16(19)10-22-17(20)15-6-4-12(2)23-15/h3-6,9H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTLGYCZPUEKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)COC(=O)C3=CC=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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